![molecular formula C28H25FN4O5S B2971060 4-((6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-isopropylbenzamide CAS No. 1115360-77-4](/img/structure/B2971060.png)
4-((6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-isopropylbenzamide
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Description
4-((6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-isopropylbenzamide is a useful research compound. Its molecular formula is C28H25FN4O5S and its molecular weight is 548.59. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Research efforts have been dedicated to synthesizing quinazoline derivatives due to their structural analogy with various biologically active compounds. For example, the synthesis of novel quinazolin-4-ones has been explored to understand their antibacterial and DNA-PK (DNA-dependent protein kinase) inhibitory activities. These studies involve the modification of quinazolinone scaffolds to assess their biological efficacy, which is crucial for developing new therapeutic agents (Heppell et al., 2015).
Antimicrobial Activity
The antimicrobial properties of quinazoline derivatives have been a significant focus of research. Various studies have synthesized quinazoline compounds to evaluate their effectiveness against different bacterial strains. For example, a study on the synthesis and antimicrobial activities of quinazoline-thiosemicarbazide derivatives highlights the potential of these compounds in addressing resistance to conventional antibiotics (Alagarsamy et al., 2016).
Anticancer and Antitumor Activity
The anticancer and antitumor potential of quinazoline derivatives is another area of significant interest. Research has been conducted to design and synthesize quinazoline-based compounds that exhibit potent activity against cancer cell lines. For instance, the development of fluoroquinolone C3-isostere derivatives has demonstrated promising antitumor activities, highlighting the potential therapeutic applications of quinazoline compounds in cancer treatment (Guoqianga, 2012).
Antibacterial and Antifolate Activities
Quinazoline derivatives have also been explored for their antibacterial and antifolate activities. The design and synthesis of non-polyglutamatable quinazoline antifolate thymidylate synthase inhibitors represent an innovative approach to overcoming resistance mechanisms in cancer therapy. Such studies provide a foundation for the development of new drugs with improved efficacy and reduced side effects (Marsham et al., 1999).
properties
IUPAC Name |
4-[[6-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl]-N-propan-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25FN4O5S/c1-16(2)30-26(35)18-5-3-17(4-6-18)13-33-27(36)21-11-23-24(38-15-37-23)12-22(21)32-28(33)39-14-25(34)31-20-9-7-19(29)8-10-20/h3-12,16H,13-15H2,1-2H3,(H,30,35)(H,31,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPRCJAWGPVGWQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC4=C(C=C3N=C2SCC(=O)NC5=CC=C(C=C5)F)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25FN4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-isopropylbenzamide |
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